3-(3-benzyl-1,2,4-oxadiazol-5-yl)-N-(2,3-dimethoxyphenyl)azetidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Benzyl-1,2,4-oxadiazol-5-yl)-N-(2,3-dimethoxyphenyl)azetidine-1-carboxamide is a complex organic compound characterized by its unique structure, which includes a benzyl group, a 1,2,4-oxadiazole ring, and an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the 1,2,4-oxadiazole ring One common approach is to react a suitable benzyl derivative with a hydrazine derivative to form the oxadiazole core
Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or chromium(VI) compounds may be used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles.
Major Products Formed: The reactions can yield a range of products, depending on the specific conditions and reagents used. For example, oxidation may produce corresponding oxo derivatives, while reduction can lead to the formation of amines.
Scientific Research Applications
This compound has shown potential in several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity may be explored for potential therapeutic uses.
Medicine: It could be investigated for its pharmacological properties, such as its ability to interact with specific molecular targets.
Industry: Its unique properties may be utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The 1,2,4-oxadiazole ring and the azetidine ring may play crucial roles in binding to these targets, leading to biological or chemical activity. The exact pathways and molecular targets would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
3-(3-Benzyl-1,2,4-oxadiazol-5-yl)aniline
1,2,4-Oxadiazole derivatives with various substituents
Uniqueness: This compound is unique due to its specific combination of functional groups and structural features, which may confer distinct properties and reactivity compared to similar compounds
Properties
IUPAC Name |
3-(3-benzyl-1,2,4-oxadiazol-5-yl)-N-(2,3-dimethoxyphenyl)azetidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O4/c1-27-17-10-6-9-16(19(17)28-2)22-21(26)25-12-15(13-25)20-23-18(24-29-20)11-14-7-4-3-5-8-14/h3-10,15H,11-13H2,1-2H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWTGAIBWQSYMGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)NC(=O)N2CC(C2)C3=NC(=NO3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.